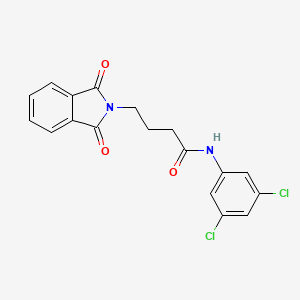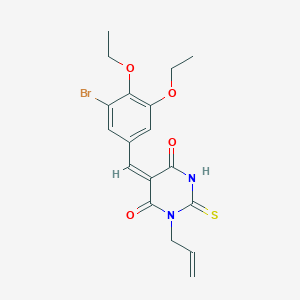
1-methyl-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a pharmacological agent due to its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body. 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have anti-inflammatory effects in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time. However, 1-methyl-4-(3-phenylpropanoyl)piperazine has some limitations for lab experiments. It is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4-(3-phenylpropanoyl)piperazine. One area of research is the development of new synthetic methods for 1-methyl-4-(3-phenylpropanoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine. Further studies are also needed to determine the potential use of 1-methyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, 1-methyl-4-(3-phenylpropanoyl)piperazine is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent. It has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine and its potential use in the treatment of diseases.
Métodos De Síntesis
The synthesis of 1-methyl-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-methylpiperazine with 3-phenylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-methyl-4-(3-phenylpropanoyl)piperazine.
Aplicaciones Científicas De Investigación
1-methyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential use as a pharmacological agent. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXJQMQCPDHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

